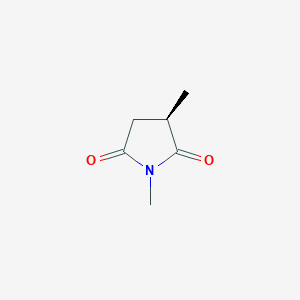![molecular formula C15H14N2O2 B12889235 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one CAS No. 919533-18-9](/img/structure/B12889235.png)
5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is a heterocyclic compound that belongs to the class of pyrazolooxazines This compound is characterized by its unique fused ring structure, which includes a pyrazole ring fused to an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with an appropriate diketone, followed by cyclization to form the pyrazole ring. Subsequent reactions with suitable reagents lead to the formation of the oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that are scalable for large-scale production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl or propyl groups.
Reduction: Reduction reactions may target the oxazine ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the pyrazole or oxazine rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
- 5-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Comparison: Compared to similar compounds, 5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one is unique due to its specific substitution pattern and fused ring structure. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919533-18-9 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
5-phenyl-2-propylpyrazolo[5,1-b][1,3]oxazin-7-one |
InChI |
InChI=1S/C15H14N2O2/c1-2-6-12-9-15-17(16-12)14(18)10-13(19-15)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
Clé InChI |
NZMSOFIZLDETSA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN2C(=C1)OC(=CC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
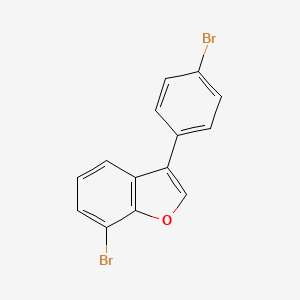
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
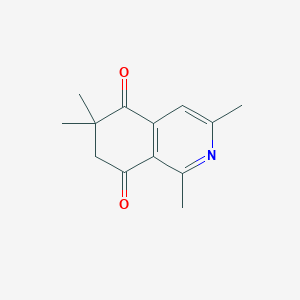
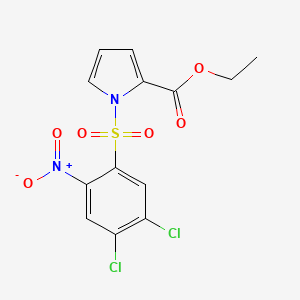
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)
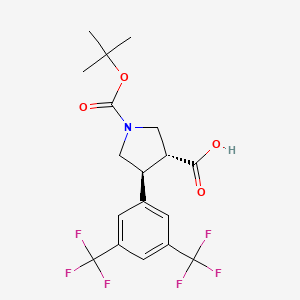
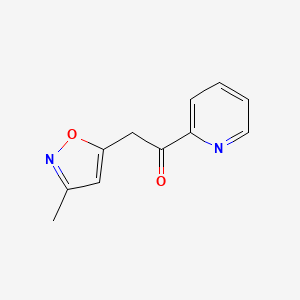
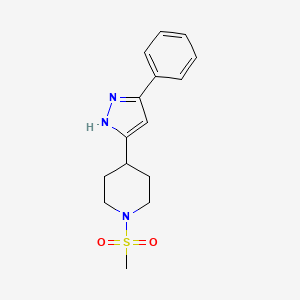
![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)

![[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12889264.png)
